molecular formula C8H13NO2 B13287154 6-Azaspiro[3.4]octane-8-carboxylic acid

6-Azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B13287154
M. Wt: 155.19 g/mol
InChI Key: AJTKZEFIABHKGM-UHFFFAOYSA-N
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Description

6-Azaspiro[3.4]octane-8-carboxylic acid is a versatile organic compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a six-membered nitrogen-containing ring and a four-membered ring, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.4]octane-8-carboxylic acid can be achieved through multiple synthetic routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of the four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.4]octane-8-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Azaspiro[3.4]octane-8-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azaspiro[3.4]octane-8-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

6-azaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)6-4-9-5-8(6)2-1-3-8/h6,9H,1-5H2,(H,10,11)

InChI Key

AJTKZEFIABHKGM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2C(=O)O

Origin of Product

United States

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